molecular formula C22H16N4O4 B3314133 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950265-48-2

6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

Cat. No.: B3314133
CAS No.: 950265-48-2
M. Wt: 400.4 g/mol
InChI Key: DGIUXDCDCADINP-UHFFFAOYSA-N
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Description

6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one is a complex heterocyclic compound designed for pharmaceutical and biological research. This molecule features a unique hybrid architecture combining pyrido[2,1-b]quinazolin-11-one and 1,2,4-oxadiazole ring systems substituted with a 2,3-dimethoxyphenyl group. The structural combination is of significant interest in medicinal chemistry, particularly following research indicating that similar 1,2,4-oxadiazole-quinazolinone hybrid structures demonstrate promising antimicrobial properties. Scientific literature has established that such molecular frameworks can exhibit substantial bioactivity, with some closely related derivatives showing excellent activity against Gram-positive bacteria including Staphylococcus aureus, outperforming standard antibiotic controls in some assays . The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as this pharmacophore is recognized in scientific literature for its broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . Researchers can utilize this compound as a key intermediate or building block in drug discovery programs, particularly for developing novel antimicrobial agents or for structure-activity relationship studies aimed at optimizing heterocyclic compounds for enhanced biological activity. The compound is provided with comprehensive analytical characterization data to ensure research reproducibility. This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-28-17-11-5-8-14(18(17)29-2)19-24-21(30-25-19)15-9-6-12-26-20(15)23-16-10-4-3-7-13(16)22(26)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUXDCDCADINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridoquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions to form the pyridoquinazolinone core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced by reacting the pyridoquinazolinone intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Substitution with Dimethoxyphenyl Group: The final step involves the substitution of the oxadiazole ring with a dimethoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction using a suitable dimethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated dimethoxyphenyl derivatives, nitrile oxides, and hydroximoyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often function by inhibiting specific kinases involved in cancer cell proliferation and survival. Studies have shown that they can induce apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The oxadiazole moiety is believed to enhance membrane permeability and disrupt bacterial cell walls.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties:

  • Research Findings : In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

  • Modifications to the oxadiazole ring and the quinazoline core have been shown to influence biological activity significantly. For example, substituents on the phenyl group can alter binding affinity to target proteins.

Case Studies

  • Anticancer Study : A recent study evaluated a series of quinazoline derivatives for their anticancer effects on human breast cancer cells. The results indicated that modifications to the oxadiazole unit increased cytotoxicity by enhancing cellular uptake.
  • Antimicrobial Evaluation : In another investigation, a library of oxadiazole-containing compounds was screened against various microbial strains. The findings revealed that certain derivatives exhibited MIC values lower than standard antibiotics.

Mechanism of Action

The mechanism of action of 6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, tetrazole) enhance biological activity but may reduce synthetic yields .
  • Bulkier substituents (e.g., dimethoxyphenyl-oxadiazole) improve metabolic stability but require optimized reaction conditions .

Key Findings :

  • Ultrasound irradiation significantly improves yields (e.g., 95% for methyl-substituted derivatives) by enhancing reaction kinetics .
  • DMSO is the optimal solvent for copper-catalyzed methods, achieving yields up to 90% .

Pharmacological Profiles

Comparative biological activities of selected derivatives:

Compound Class Activity Profile Mechanism/Application References
Target Compound Antiviral (SARS-CoV-2 RdRp inhibition) Binds to RNA-dependent RNA polymerase
Nitro-substituted derivatives Antitumor (in vitro cytotoxicity) DNA intercalation; topoisomerase inhibition
Tetrazole-substituted analogues Anti-inflammatory COX-2 inhibition; bioisosteric replacement
Aminoethyl-substituted derivatives Anti-allergic Histamine receptor antagonism

Notable Trends:

  • Nitro groups confer antitumor activity but may increase toxicity .
  • Tetrazole and oxadiazole moieties enhance antiviral and anti-inflammatory effects due to improved target binding .

Q & A

Q. What are the established synthetic routes for this compound, and how are structural impurities minimized during synthesis?

The synthesis typically involves multi-step protocols, including cyclization and functional group coupling. For example, analogous pyrido-quinazolinone derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key steps include:

  • Cyclization of intermediates using trifluoroacetic anhydride (TFAA) in trifluorolic acid (TFA) to form the oxadiazole ring .
  • Purification via recrystallization in methanol/ethanol mixtures to remove unreacted precursors . Structural confirmation is achieved through 1H^1H-NMR, 13C^{13}C-NMR, and HR-MS, with deviations >0.3 ppm in NMR shifts indicating potential impurities requiring column chromatography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR at 400–600 MHz resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm). 13C^{13}C-NMR confirms carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .
  • HR-MS : Accurate mass analysis (error <2 ppm) validates molecular formulas. For example, a derivative with MW 435.12 g/mol showed a [M+H]+^+ peak at 436.1287 .
  • HPLC-PDA : Purity >95% is achieved using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Methodological approaches include:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Half-life <30 min suggests rapid clearance .
  • Prodrug Modification : Introduce hydrolyzable groups (e.g., acetyl) to the 2,3-dimethoxyphenyl moiety to enhance bioavailability .
  • Pharmacodynamic Profiling : Use CRISPR-engineered cell lines to isolate target-specific effects from off-target interactions .

Q. What strategies optimize the synthetic yield of the 1,2,4-oxadiazole ring under scalable conditions?

Low yields (<50%) in cyclization steps are common. Optimization strategies:

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (yield improvement: ~20%) .
  • Catalysis : Add 5 mol% CuI to accelerate nitrile-oxide cycloaddition (reaction time reduced from 24h to 6h) .
  • Temperature Control : Maintain 80–90°C to prevent decomposition of intermediates .

Q. How does the 2,3-dimethoxyphenyl substituent influence binding affinity in structure-activity relationship (SAR) studies?

  • Computational Docking : MD simulations reveal methoxy groups form hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2: ΔG = -9.8 kcal/mol) .
  • Analog Synthesis : Replace methoxy with ethoxy or halogens. Ethoxy analogs show 3-fold reduced potency, indicating steric hindrance limits binding .
  • Biological Validation : IC50_{50} shifts in kinase inhibition assays (e.g., 0.5 µM vs. 1.8 µM for demethoxy analogs) confirm critical role of substituents .

Q. What are the stability challenges in aqueous buffers, and how can they be mitigated for long-term studies?

  • pH-Dependent Degradation : The compound hydrolyzes in PBS (pH 7.4) with a half-life of 4h. Use lyophilization or storage in DMSO at -80°C to prevent degradation .
  • Light Sensitivity : UV-Vis analysis shows λmax_{\text{max}} at 320 nm; amber vials are required to prevent photolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one
Reactant of Route 2
6-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-11H-pyrido[2,1-b]quinazolin-11-one

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